Fmoc-L-β-Homoarginin(Pmc)

Übersicht

Beschreibung

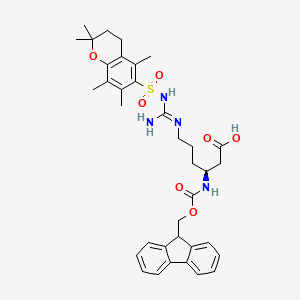

“Fmoc-L-beta-Homoarginine(Pmc)” is a compound with the molecular formula C36H44N4O7S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of peptides like “Fmoc-L-beta-Homoarginine(Pmc)” typically involves Fmoc solid-phase peptide synthesis (SPPS). This method is preferred due to the availability of high-quality Fmoc building blocks at a low cost. The process involves the deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis

The molecular structure of “Fmoc-L-beta-Homoarginine(Pmc)” can be represented by its IUPAC name, which is (3 S )-6- (diaminomethylideneamino)-3- (9 H -fluoren-9-ylmethoxycarbonylamino)hexanoic acid .Chemical Reactions Analysis

The chemical reactions involving “Fmoc-L-beta-Homoarginine(Pmc)” are typically part of the peptide synthesis process. The Fmoc group is removed (deprotected) during the synthesis cycle, allowing the next amino acid to be added to the growing peptide chain .Physical and Chemical Properties Analysis

“Fmoc-L-beta-Homoarginine(Pmc)” has a molecular weight of 676.8 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Fmoc-L-β-Homoarginin(Pmc) wird hauptsächlich in der Festphasenpeptidsynthese (SPPS) verwendet. Die Fmoc-Gruppe schützt die Aminogruppe während des Syntheseprozesses, wodurch die sequentielle Addition von Aminosäuren zur Bildung von Peptiden ermöglicht wird . Diese Verbindung ist besonders nützlich für die Einführung des Homoargininrests, der bei der Untersuchung der Struktur-Aktivitätsbeziehungen von Peptiden eine Schlüsselrolle spielen kann.

Biomaterialforschung

In der Biomaterialwissenschaft trägt Fmoc-L-β-Homoarginin(Pmc) zur Bildung von sich selbst zusammensetzenden Peptiden bei. Diese Peptide können Hydrogele und andere Strukturen bilden, die Anwendungen in der Gewebezüchtung und regenerativen Medizin haben . Das einzigartige Phasenverhalten dieser Verbindung in verschiedenen Lösungsmitteln hilft bei der Gestaltung von Materialien mit den gewünschten Eigenschaften.

Ernährungswissenschaft

Obwohl es keine direkte Anwendung von Fmoc-L-β-Homoarginin(Pmc) ist, ist die Erforschung von Homoarginin in der Ernährungswissenschaft von Bedeutung. Homoarginin ist eine Aminosäure, die positive Auswirkungen auf die Herz-Kreislauf-Gesundheit haben kann. Das Verständnis ihrer Biosynthese und ihres Metabolismus kann zu Ernährungseingriffen führen, die ihren Gehalt im Körper fördern .

Zukünftige Richtungen

The field of peptide synthesis, including compounds like “Fmoc-L-beta-Homoarginine(Pmc)”, is continually evolving. There is a growing demand for synthetic peptides in medicinal chemistry and pharmacology, leading to continuous improvements in peptide quality, synthesis time, and novel synthetic targets .

Wirkmechanismus

Target of Action

The primary target of Fmoc-L-beta-Homoarginine(Pmc) is Nitric oxide synthase, endothelial . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

It is believed to interact with its target, nitric oxide synthase, endothelial, to modulate its activity

Biochemical Pathways

Given its target, it may influence pathways involving nitric oxide synthesis and signaling

Result of Action

Given its target, it may influence cellular processes regulated by nitric oxide . .

Biochemische Analyse

Biochemical Properties

Fmoc-L-beta-Homoarginine(Pmc): plays a crucial role in biochemical reactions, particularly in peptide synthesis. The Fmoc group protects the amino terminus of the amino acid, allowing for selective deprotection and elongation of the peptide chain. The Pmc group protects the guanidino group, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases . These interactions ensure the accurate incorporation of arginine derivatives into peptides, enhancing the stability and bioactivity of the resulting peptides.

Cellular Effects

The effects of Fmoc-L-beta-Homoarginine(Pmc) on cellular processes are primarily observed in the context of peptide synthesis. This compound influences cell function by facilitating the production of bioactive peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using Fmoc-L-beta-Homoarginine(Pmc) can act as signaling molecules, binding to receptors on the cell surface and triggering downstream signaling cascades . Additionally, these peptides can regulate gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, Fmoc-L-beta-Homoarginine(Pmc) exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The Fmoc group is removed by treatment with piperidine, exposing the amino group for subsequent coupling reactions. The Pmc group remains intact during these steps, protecting the guanidino group from unwanted reactions . This selective protection and deprotection mechanism ensures the accurate assembly of peptides, with Fmoc-L-beta-Homoarginine(Pmc) playing a critical role in maintaining the integrity of the peptide chain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-beta-Homoarginine(Pmc) can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but prolonged exposure to light, heat, or moisture can lead to degradation . Over time, the protective groups may be cleaved, reducing the efficacy of the compound in peptide synthesis. Long-term studies in vitro and in vivo have shown that Fmoc-L-beta-Homoarginine(Pmc) can maintain its protective functions for extended periods, but careful handling and storage are essential to preserve its activity.

Dosage Effects in Animal Models

The effects of Fmoc-L-beta-Homoarginine(Pmc) in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolism . Threshold effects have been noted, where the efficacy of Fmoc-L-beta-Homoarginine(Pmc) plateaus beyond a certain dosage, indicating that optimal concentrations must be determined for specific applications.

Metabolic Pathways

Fmoc-L-beta-Homoarginine(Pmc): is involved in metabolic pathways related to peptide synthesis and arginine metabolism. This compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, facilitating the incorporation of arginine derivatives into peptides . Additionally, Fmoc-L-beta-Homoarginine(Pmc) can influence metabolic flux and metabolite levels by modulating the activity of these enzymes and the availability of arginine derivatives for peptide synthesis.

Transport and Distribution

Within cells and tissues, Fmoc-L-beta-Homoarginine(Pmc) is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in areas where peptide synthesis occurs. The transport and distribution of Fmoc-L-beta-Homoarginine(Pmc) are critical for its function, as they determine the availability of the compound for incorporation into peptides.

Subcellular Localization

The subcellular localization of Fmoc-L-beta-Homoarginine(Pmc) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is typically localized in areas where peptide synthesis is active, such as the endoplasmic reticulum and ribosomes . The localization of Fmoc-L-beta-Homoarginine(Pmc) is essential for its activity, as it ensures the compound is available for incorporation into peptides during synthesis.

Eigenschaften

IUPAC Name |

(3S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O7S/c1-21-22(2)33(23(3)25-16-17-36(4,5)47-32(21)25)48(44,45)40-34(37)38-18-10-11-24(19-31(41)42)39-35(43)46-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,24,30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKMEQWQKICWRD-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477769 | |

| Record name | Fmoc-beta-Homoarg(Pmc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700377-76-0 | |

| Record name | Fmoc-beta-Homoarg(Pmc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylsulfonyl-2-thia-7-azaspiro[4.4]nonane](/img/structure/B1315298.png)